molecular formula C10H8Cl2O B1325122 1-(3-Chlorophenyl)cyclopropanecarbonyl chloride CAS No. 501698-47-1

1-(3-Chlorophenyl)cyclopropanecarbonyl chloride

Cat. No.: B1325122
CAS No.: 501698-47-1
M. Wt: 215.07 g/mol
InChI Key: MQTIQKKLOBAJEC-UHFFFAOYSA-N
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Description

“1-(3-Chlorophenyl)cyclopropanecarbonyl chloride” is a chemical compound with the molecular formula C10H8Cl2O . It belongs to the family of cyclopropane carboxylic acid derivatives. It is a highly toxic and reactive compound.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . The average mass of the molecule is 215.076 Da .

Scientific Research Applications

1. Friedel-Crafts Reaction

1-(3-Chlorophenyl)cyclopropanecarbonyl chloride is involved in Friedel-Crafts reactions. For example, acid chlorides with a π-system undergo intramolecular cyclization, such as 2-phenylcyclopropanecarbonyl chloride cyclizing to form other complex compounds (Bates, Donnelly, & Keegan, 1991).

2. Palladium-Catalyzed Nucleophilic Substitutions

This chemical acts as a precursor in palladium(0) catalyzed nucleophilic substitutions. It's used to synthesize cyclopropylideneethyl derivatives, which are valuable in organic synthesis (Stolle et al., 1992).

3. Thermal Decomposition Studies

The thermal decomposition of compounds like cyclopropanecarbonyl chloride has been studied for insights into chemical reactions and decomposition pathways, essential in materials science (Allen & Russell, 2004).

4. Reaction Products Analysis

Research has focused on understanding the reaction products of functionally substituted 2-chloropropanes, including compounds similar to this compound, to explore various organic synthesis pathways (Matsuda & Shinohara, 1978).

5. Vibrational Spectra and Conformational Studies

Studies on vibrational spectra and conformational behavior of similar compounds provide insights into their physical and chemical properties, aiding in the development of new materials and chemicals (Katon, Feairheller, & Miller, 1968).

6. Synthesis and Biological Activity

This compound is used in the synthesis of biologically active compounds, such as pyrethroids with significant acaricidal activities, highlighting its role in developing new pesticides or similar agents (Sheng, 2004).

7. Ring-Opening Dichlorination

It's involved in ring-opening dichlorination reactions of donor-acceptor cyclopropanes, a crucial process in organic chemistry for creating specific molecular structures (Garve et al., 2014).

Safety and Hazards

“1-(3-Chlorophenyl)cyclopropanecarbonyl chloride” is a highly toxic and reactive compound. It can cause burns of eyes, skin, and mucous membranes . Contact with water liberates toxic gas and it reacts violently with water .

Properties

IUPAC Name

1-(3-chlorophenyl)cyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTIQKKLOBAJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640621
Record name 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501698-47-1
Record name 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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